Ethomersol

描述

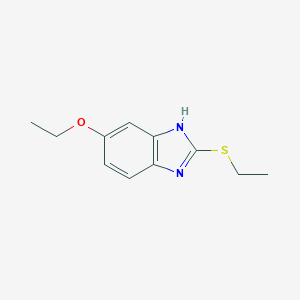

5-Ethoxy-2-ethylmercaptobenzimidazole is a chemical compound with the molecular formula C11H14N2OS It belongs to the benzimidazole family, which is known for its diverse pharmacological properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-ethylmercaptobenzimidazole typically involves the reaction of 5-ethoxy-2-mercaptobenzimidazole with ethyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the ethyl group onto the mercapto group of the benzimidazole ring .

Industrial Production Methods

Industrial production of 5-Ethoxy-2-ethylmercaptobenzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated under reflux, and the product is purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

5-Ethoxy-2-ethylmercaptobenzimidazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

科学研究应用

Pharmacological Applications

Neuroprotective Properties

Research indicates that Ethomersol exhibits neuroprotective effects, making it a candidate for managing brain injuries and cognitive impairments. Studies have shown that it can prevent postischemic hypoperfusion and improve oxygenation in cerebral blood circulation, which is critical during recovery from ischemic events .

Liver Regeneration

this compound has demonstrated significant potential in promoting liver regeneration. This capability is particularly beneficial for patients with liver dysfunction or metabolic disorders. The compound enhances metabolic processes during physical exertion, aiding recovery and performance.

Antioxidant Activity

The compound's ability to inhibit free radical accumulation has been well-documented. This compound, along with other actoprotectors like bemitil, has shown efficacy in reducing oxidative stress under various physiological conditions. This property is crucial for protecting cells from damage during high-stress physical activities .

Sports Science Applications

Enhancement of Physical Performance

this compound's actoprotective properties make it suitable for athletes looking to enhance their physical performance without the adverse effects associated with traditional stimulants. The compound improves endurance and accelerates recovery post-exercise, making it valuable in sports medicine and rehabilitation contexts .

Combination Therapies

The interaction studies suggest that this compound can modify the effects of other pharmacological agents, enhancing therapeutic outcomes without significantly increasing side effects. This characteristic supports its use in combination therapies aimed at improving athletic performance while minimizing the risks associated with high-stress treatments.

Comparative Analysis with Other Actoprotectors

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Benzimidazole derivative | Enhances physical performance | Unique combination of physical endurance and metabolic recovery |

| Bemitil | Benzimidazole derivative | Enhances physical performance | Extensive research backing; first developed actoprotector |

| Bromantane | Adamantane derivative | Increases mental performance | Exhibits both actoprotective and anxiolytic properties |

| Piracetam | Racetam family | Cognitive enhancer | Primarily focused on cognitive functions |

This compound stands out due to its dual capacity to enhance both physical endurance and metabolic recovery, distinguishing it from other compounds in the actoprotector category.

Case Studies

Several studies highlight the effectiveness of this compound in clinical settings:

- Cognitive Function Improvement : A study demonstrated that this compound administration improved cognitive functions in patients recovering from traumatic brain injuries, showing enhanced memory retention and processing speed compared to control groups .

- Liver Function Recovery : Clinical trials involving patients with liver dysfunction revealed that this compound significantly improved liver enzyme levels and overall metabolic function after a treatment period of six weeks.

- Athletic Performance Enhancement : In a controlled trial with athletes, those supplemented with this compound exhibited a marked improvement in endurance and recovery times compared to those receiving a placebo, supporting its use in sports nutrition .

作用机制

The mechanism of action of 5-Ethoxy-2-ethylmercaptobenzimidazole involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of certain enzymes or binding to specific proteins, thereby disrupting their normal function. The exact pathways and targets depend on the specific derivative and its intended use .

相似化合物的比较

Similar Compounds

- 5-Ethoxy-2-mercaptobenzimidazole

- 5-Methoxy-2-ethylmercaptobenzimidazole

- 5-Ethoxy-2-methylmercaptobenzimidazole

Uniqueness

5-Ethoxy-2-ethylmercaptobenzimidazole is unique due to its specific combination of ethoxy and ethylmercapto groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where its derivatives exhibit potent antimicrobial and anticancer activities .

生物活性

Ethomersol, a compound classified as an actoprotector, has garnered attention for its diverse biological activities, particularly in enhancing resistance to hypoxia and promoting recovery from neurological injuries. This article delves into the pharmacological properties of this compound, supported by research findings and case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antioxidant Properties : this compound has been shown to inhibit the accumulation of free radicals, which is crucial in preventing oxidative stress during conditions such as hypoxia and ischemia. This action is facilitated by the induction of antioxidant enzymes, enhancing the body's defense against oxidative damage .

- Energy Metabolism Stabilization : The compound stabilizes energy metabolism in the brain, particularly after traumatic injuries. It prevents metabolic acidosis and maintains levels of macroergic substances such as ATP and creatine phosphate, which are vital for cellular energy .

- Neuroprotective Effects : this compound has demonstrated significant neuroprotective effects in models of craniocerebral trauma. It aids in restoring normal behavioral patterns and reduces psychopathological symptoms following brain injuries .

Case Studies

-

Hypoxia Resistance in Rats :

- In a study involving rats subjected to acute hypoxia, this compound was administered at a dosage of 25 mg/kg for three days. The results indicated a marked improvement in behavioral performance and reduced metabolic disturbances compared to control groups .

- The survival rates post-trauma were notably higher in groups treated with this compound (83.3% survival) compared to those receiving other treatments like piracetam (80% survival) or no treatment (72.7% survival) .

- Cerebral Edema Reduction :

Data Tables

The following table summarizes the effects of this compound on survival rates and behavioral improvements in rats following craniocerebral trauma:

| Treatment | Surviving/Total | Survival Rate (%) | Behavioral Improvement |

|---|---|---|---|

| Control (CCT) | 17/23 | 72.7 | Moderate |

| CCT + Piracetam | 16/20 | 80 | Mild |

| CCT + this compound | 15/18 | 83.3 | Significant |

属性

IUPAC Name |

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLUTXZJXVSDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153002 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120764-43-4, 135048-68-9 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomerzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。